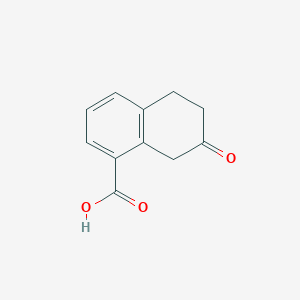
7-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
説明
7-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a chemical compound with the CAS Number: 1337854-00-8 . It has a molecular weight of 190.2 .
Molecular Structure Analysis
The IUPAC name for this compound is 7-oxo-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid . The InChI code is 1S/C11H10O3/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-3H,4-6H2,(H,13,14) .Physical and Chemical Properties Analysis
The compound is solid in form . The SMILES string representation is OC(=O)c1cccc2CCCCc12 .科学的研究の応用
Hydrogen Bonding and Crystal Structure Analysis Research on closely related chemical compounds, such as 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, reveals significant insights into the hydrogen bonding and crystal structure. These studies show the projection of the carboxyl group nearly orthogonal to the aromatic plane and detail the hydrogen bonding of the acid groups by centrosymmetric pairing. This information is crucial for understanding the molecular packing, stability, and reactivity of such compounds under different conditions (Barcon et al., 2001).
Chemical Synthesis and Reactions The versatility of related compounds in chemical synthesis is demonstrated through the preparation and inverse-electron-demand Diels–Alder reaction of electron-deficient dienes. These reactions highlight the potential of such compounds in the construction of complex molecular architectures, showcasing their importance in synthetic organic chemistry (Boger & Mullican, 2003).
Antioxidant and Tumor Inhibitory Activity The synthesis and biological evaluation of new polyfunctionally substituted derivatives have shown promising antioxidant and tumor inhibitory activities. This suggests the potential therapeutic applications of compounds in this class, especially in the development of new anticancer drugs (Hamdy et al., 2013).
Regioselectivity in Bromination Studies on the regioselectivity of bromination of similar structures provide insights into the chemical behavior and reactivity of such compounds. Understanding these regioselective brominations is essential for the development of new synthetic routes and the production of novel derivatives with potential applications in various fields (Pankratov et al., 2004).
Enantioselective Synthesis The development of enantioselective synthesis methods for derivatives indicates the importance of such compounds in the creation of chirally pure pharmaceuticals. This research underscores the ongoing efforts to improve synthetic methodologies for producing compounds with specific stereochemistry (Ainge et al., 2003).
Retinoid X Receptor Agonists Research into the synthesis and biological evaluation of potential Retinoid X Receptor (RXR)-selective agonists, including analogues of known therapeutic compounds, demonstrates the significance of this chemical class in the development of treatments for conditions such as cutaneous T-cell lymphoma. This area of research highlights the therapeutic potential and the need for further exploration of similar compounds in drug development (Heck et al., 2016).
特性
IUPAC Name |
7-oxo-6,8-dihydro-5H-naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-3H,4-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZZIGZCZHDNLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



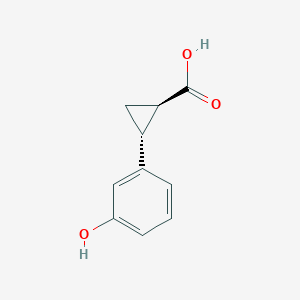
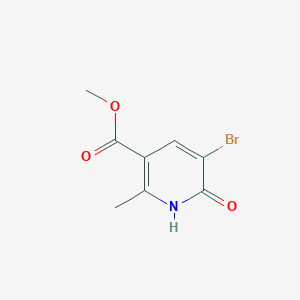
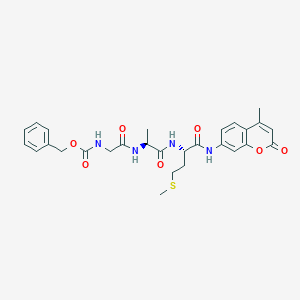
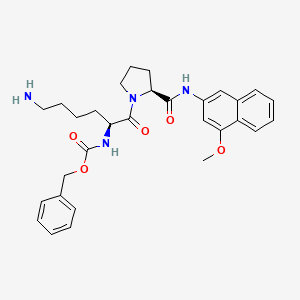


![tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1434659.png)
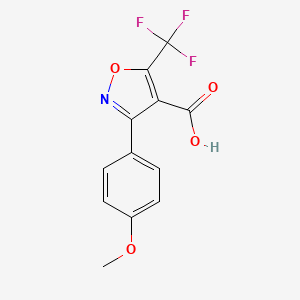
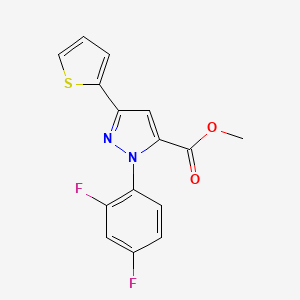
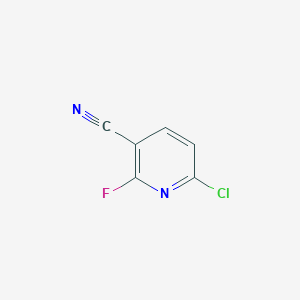
![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B1434669.png)
![Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B1434671.png)

